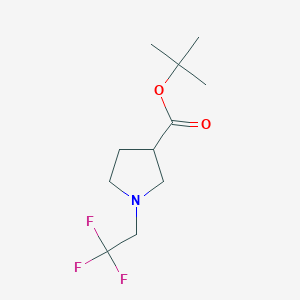
Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
Overview
Description
Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1803608-99-2 . It has a molecular weight of 253.26 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-4-5-15(6-8)7-11(12,13)14/h8H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure, including its connectivity, tautomeric states, isotopic forms, and charge states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.26 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Enantioselective Synthesis
A study by Chung et al. (2005) described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This approach led to the synthesis of chiral pyrrolidine with high yield and enantiomeric excess, demonstrating the compound's utility in creating enantioselectively synthesized molecules (Chung et al., 2005).
Palladium-Catalyzed Coupling Reactions
Wustrow and Wise (1991) reported on the use of tert-butylcarbonyl derivatives in palladium-catalyzed coupling reactions. Their research provides insights into the compound's role in facilitating these types of chemical reactions, which are significant in the field of organic synthesis (Wustrow & Wise, 1991).
Characterization and Crystal Structure Analysis
Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using spectroscopic methods and X-ray diffraction studies. This research highlights the importance of such compounds in structural chemistry and crystallography (Naveen et al., 2007).
Asymmetric Synthesis and Reduction Processes
Funabiki et al. (2008) explored the asymmetric synthesis of polyfluoroalkylated prolinols using tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. They achieved excellent diastereoselectivities in the reduction processes, showing the compound's applicability in creating chiral molecules with high stereoselectivity (Funabiki et al., 2008).
Synthesis and Chemical Transformations
Moskalenko and Boev (2014) conducted research on the synthesis and subsequent chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. Their work adds to the understanding of the chemical behavior and potential applications of this compound in various organic reactions (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-4-5-15(6-8)7-11(12,13)14/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQAOLLIKVIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



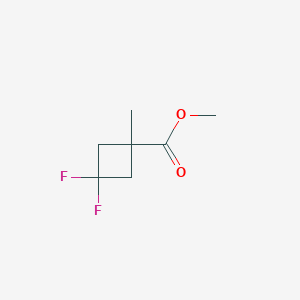


![Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1406617.png)
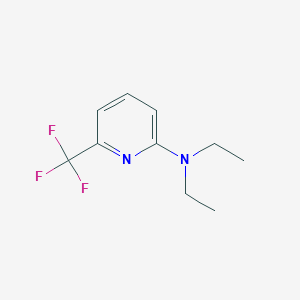

![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)



![6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1)](/img/structure/B1406625.png)
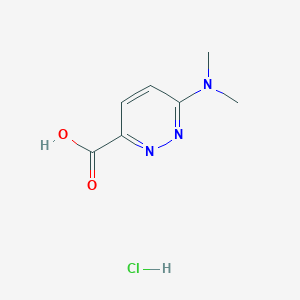
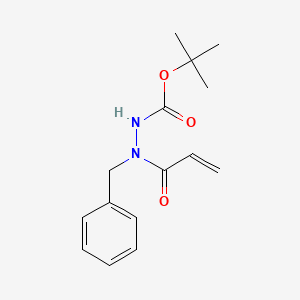
![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)